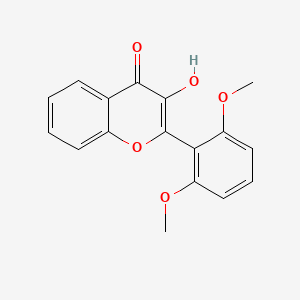
4H-1-Benzopyran-4-one, 2-(2,6-dimethoxyphenyl)-3-hydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-1-Benzopyran-4-one, 2-(2,6-dimethoxyphenyl)-3-hydroxy- is a chemical compound belonging to the flavonoid family. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound is characterized by its benzopyranone core structure, which is substituted with a 2,6-dimethoxyphenyl group and a hydroxyl group at the 3-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 2-(2,6-dimethoxyphenyl)-3-hydroxy- typically involves the condensation of appropriate phenolic compounds with benzopyranone derivatives. One common method is the Claisen-Schmidt condensation, where a 2,6-dimethoxybenzaldehyde reacts with a 4-hydroxycoumarin under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed.
化学反応の分析
Types of Reactions
4H-1-Benzopyran-4-one, 2-(2,6-dimethoxyphenyl)-3-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form a ketone.
Reduction: The carbonyl group in the benzopyranone core can be reduced to form a dihydro derivative.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to replace the methoxy groups.
Major Products
Oxidation: Formation of 4H-1-Benzopyran-4-one, 2-(2,6-dimethoxyphenyl)-3-keto-.
Reduction: Formation of 4H-1-Benzopyran-4-one, 2-(2,6-dimethoxyphenyl)-3-hydroxy-dihydro-.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4H-1-Benzopyran-4-one, 2-(2,6-dimethoxyphenyl)-3-hydroxy- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its anticancer activity and potential use in drug development.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 4H-1-Benzopyran-4-one, 2-(2,6-dimethoxyphenyl)-3-hydroxy- involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Anti-inflammatory Activity: The compound can inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, reducing the production of pro-inflammatory mediators.
Anticancer Activity: It can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
類似化合物との比較
Similar Compounds
4H-1-Benzopyran-4-one, 2-(2,6-dimethoxyphenyl)-5,6-dimethoxy-: Similar structure but with additional methoxy groups at the 5 and 6 positions.
3,4-Dimethoxyphenethylamine: Contains a similar phenyl ring with methoxy groups but lacks the benzopyranone core.
Uniqueness
4H-1-Benzopyran-4-one, 2-(2,6-dimethoxyphenyl)-3-hydroxy- is unique due to its specific substitution pattern and the presence of both hydroxyl and methoxy groups, which contribute to its distinct chemical and biological properties.
特性
CAS番号 |
70460-35-4 |
|---|---|
分子式 |
C17H14O5 |
分子量 |
298.29 g/mol |
IUPAC名 |
2-(2,6-dimethoxyphenyl)-3-hydroxychromen-4-one |
InChI |
InChI=1S/C17H14O5/c1-20-12-8-5-9-13(21-2)14(12)17-16(19)15(18)10-6-3-4-7-11(10)22-17/h3-9,19H,1-2H3 |
InChIキー |
IFPLPADYPTUMCU-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=CC=C1)OC)C2=C(C(=O)C3=CC=CC=C3O2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)cyclohexanone](/img/structure/B11834614.png)
![Propan-2-yl [methyl(diphenyl)silyl]acetate](/img/structure/B11834621.png)
![N~2~-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-glutamine](/img/structure/B11834623.png)
![11-Cyclohexyl-n-(n,n-dimethylsulfamoyl)-6-ethoxy-8-methoxy-6h-isoindolo[2,1-a]indole-3-carboxamide](/img/structure/B11834628.png)
![Methyl 2-(4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octan-1-yl)acetate](/img/structure/B11834629.png)
![(E)-8-(4-(2-butoxyethoxy)phenyl)-1-isobutyl-N-(4-(((1-propyl-1H-imidazol-5-yl)methyl)thio)phenyl)-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxamide](/img/structure/B11834630.png)
![N-[(1-Methyl-1H-indol-2-yl)ethyl]trifluoroacetamide](/img/structure/B11834648.png)

![(S)-tert-butyl 3-(2-tert-butyl-6-chlorobenzo[d]oxazol-7-ylsulfonyl)piperidine-1-carboxylate](/img/structure/B11834655.png)
![2-(((3-methyl-4-(2,2,2-trifluoroethoxy)-1,4-dihydropyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole](/img/structure/B11834660.png)
![2-[3-(3-Bromophenyl)-3-oxopropyl]benzoic acid methyl ester](/img/structure/B11834664.png)

![N-Benzyl-1-[(3-chlorophenyl)(dimethyl)silyl]methanamine](/img/structure/B11834683.png)

